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Introduction

Osimertinib (AZD9291) is a third-generation, irreversible epidermal growth factor receptor
(EGFR) tyrosine kinase inhibitor (TKI) designed to selectively target both EGFR-sensitizing
mutations (such as exon 19 deletions and L858R) and the T790M resistance mutation, while
sparing wild-type (WT) EGFR.[1][2] This selectivity profile is crucial for its clinical efficacy and
favorable safety profile, as it minimizes the dose-limiting toxicities associated with the inhibition
of wild-type EGFR.[3] This technical guide provides a comprehensive overview of the kinase
selectivity profile of Osimertinib, including detailed quantitative data, experimental protocols for
key assays, and visualizations of relevant biological pathways and workflows.

Kinase Selectivity Profile of Osimertinib

The kinase selectivity of Osimertinib has been extensively characterized through various
biochemical and cellular assays. The following tables summarize the quantitative data on its
inhibitory activity against different EGFR variants and a broader panel of kinases.

Table 1: Inhibitory Potency of Osimertinib Against EGFR
Variants
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EGFR Variant Assay Type Parameter Value (nM) Reference(s)
) Cellular
Exon 19 deletion ) IC50 12.92 [4]
Phosphorylation
Recombinant
L858R Apparent IC50 12 [5]

Enzyme

Recombinant

L858R/T790M Apparent IC50 1 [5]
Enzyme
Cellular
L858R/T790M ) IC50 11.44 [4]
Phosphorylation
] Cellular
Wild-Type EGFR ) IC50 493.8 [4]
Phosphorylation

Table 2: Broader Kinome Selectivity of Osimertinib

A kinome-wide scan of Osimertinib at a concentration of 1 uM against a panel of approximately
280 kinases demonstrated minimal off-target activity. Only a limited number of other kinases
showed greater than 60% inhibition.[5]

Kinase Percent Inhibition at 1 uM
ErbB2 >60%
ErbB4 >60%
ACK1 >60%
ALK >60%
BLK >60%
BRK >60%
MLK1 >60%
MNK2 >60%

(Data synthesized from narrative descriptions in

cited literature)[5]

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC8536603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8536603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8536603/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4315625/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12411694?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the kinase
selectivity profile of Osimertinib.

Biochemical Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by
a specific kinase.

Materials:
o Recombinant EGFR kinase (wild-type or mutant)

o Kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCI2; 0.1mg/ml BSA; 2mM MnCI2; 50uM
DTT)[6]

o Peptide or protein substrate

o [y-BP]ATP

e Osimertinib (or other test compounds) dissolved in DMSO

o 384-well plates

e Phosphocellulose paper

 Scintillation counter

Procedure:

o Prepare serial dilutions of Osimertinib in DMSO.

e In a 384-well plate, add the test compound or DMSO (vehicle control).[7]
e Add the recombinant EGFR kinase to each well.[7]

« Initiate the kinase reaction by adding a mixture of the substrate and [y-33P]ATP.[7]
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 Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

» Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

o Wash the phosphocellulose paper extensively to remove unincorporated [y-3P]ATP.
o Measure the amount of incorporated 33P in the substrate using a scintillation counter.

o Calculate the percent inhibition for each concentration of Osimertinib relative to the DMSO
control.

o Determine the IC50 value by fitting the data to a dose-response curve.

Cellular EGFR Phosphorylation Assay

This assay measures the inhibition of EGFR autophosphorylation in a cellular context.
Materials:

o Cancer cell lines expressing the desired EGFR variant (e.g., PC-9 for EGFR exon 19
deletion, H1975 for L858R/T790M)

e Cell culture medium and supplements

o Osimertinib (or other test compounds) dissolved in DMSO
 Lysis buffer (e.g., containing protease and phosphatase inhibitors)
e Antibodies: anti-phospho-EGFR and anti-total-EGFR

o ELISA plates or Western blotting equipment

o Detection reagents (e.g., HRP-conjugated secondary antibody and chemiluminescent
substrate)

Procedure:

o Seed cells in 96-well plates and allow them to adhere overnight.
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o Treat the cells with serial dilutions of Osimertinib or DMSO for a specified time (e.g., 2
hours).

» Lyse the cells to release cellular proteins.

e For ELISA-based detection:

o Coat ELISA plates with a capture antibody for total EGFR.

o Add cell lysates to the wells and incubate.

o Wash the wells and add a detection antibody for phospho-EGFR.

o Add a secondary antibody conjugated to a reporter enzyme and a substrate to generate a
signal.

o Measure the signal using a plate reader.

o For Western blot-based detection:

[¢]

Separate proteins from the cell lysates by SDS-PAGE.

[e]

Transfer the proteins to a membrane.

o

Probe the membrane with anti-phospho-EGFR and anti-total-EGFR antibodies.

[¢]

Detect the proteins using a chemiluminescent substrate and an imaging system.
» Normalize the phospho-EGFR signal to the total EGFR signal.

» Calculate the percent inhibition of EGFR phosphorylation for each concentration of
Osimertinib.

e Determine the IC50 value from the dose-response curve.

Visualizations
EGFR Signaling Pathway
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The following diagram illustrates the major signaling pathways downstream of EGFR activation,
which are inhibited by Osimertinib.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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